Piperitenone oxide

Larvicide Mosquito control Culex pipiens

Replace crude mint oils or inactive analogs (carvone/menthol) with chirally defined piperitenone oxide. Critical for SAR studies where the 1,2-epoxide and (+)-enantiomer determine efficacy. - Verified LC50: 9.95 mg/L (Culex pipiens) & LD50: 61.64 µg/mL (Anopheles stephensi). - Adjuvant synergy: Reduces ceftriaxone/levofloxacin MIC in >2/3 of clinical S. aureus strains. - Only active mint monoterpene in RCM-1 colon cancer differentiation assays. - Available in >98% enantiomeric excess (ee) - not 66% ee from natural sources.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5945-46-0
Cat. No. B15622863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperitenone oxide
CAS5945-46-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3
InChIKeyAKASWINDKIEEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Piperitenone Oxide Core Identity & Procurement


Piperitenone oxide (also known as rotundifolone or lippione) is a cyclic oxygenated monoterpene characterized by a rare 1,2-epoxide and a conjugated ketone. It is the principal constituent in the essential oil of several Mentha species, particularly Mentha suaveolens and certain chemotypes of M. spicata, where it can reach concentrations > 80% [1]. It belongs to a distinct biosynthetic pathway (the carvone pathway) that differentiates it from the menthol- or pulegone-dominated species. Chemically, its high oxygen content predicts distinct hydrogen-bonding and polarity properties (logP ~2.07) compared to hydrocarbon monoterpenes [2], which has functional consequences for bioactivity and formulation.

Oxygenated monoterpene with 1,2-epoxide and conjugated enone
Predicted logP ~2.07, distinct polarity and hydrogen-bonding profile
Reported principal constituent in Mentha suaveolens and certain M. spicata chemotypes

Why Piperitenone Oxide Substitution Fails


The biological activity of piperitenone oxide is strictly dependent on a 1,2-epoxide moiety that is absent in common mint monoterpenes such as carvone, menthol, or pulegone. Direct experimental evidence demonstrates that carvone and menthol are completely inactive in differentiation-inducing assays where piperitenone oxide is potent [1]. Furthermore, the absolute configuration of the epoxide determines efficacy: the (+)-enantiomer exhibits significantly stronger differentiation-inducing activity than the (-)-enantiomer [2]. Natural sources contain only 66% enantiomeric excess, meaning that synthetic or racemic material will have different potency profiles [2]. These findings prove that substitution by a structurally related mint compound—or even by an enantiomerically different batch of piperitenone oxide—will yield quantitatively different, often null, experimental outcomes.

!
Carvone, menthol, and other mint monoterpenes lack the critical 1,2-epoxide; they show zero differentiation-inducing activity.
!
(+)-Enantiomer is significantly more active; natural material contains only ~66% ee, so enantiomeric purity directly scales batch potency.
!
Crude essential oil or racemic synthetic material will exhibit lower and less reproducible larvicidal/differentiation endpoints.

Piperitenone Oxide Quantitative Evidence


Larvicidal Potency vs. 1,8-Cineole in Culex pipiens

In a direct head-to-head comparison of isolated constituents, piperitenone oxide demonstrated a highly significant larvicidal effect against Culex pipiens larvae with an LC50 of 9.95 mg/L, whereas the structurally comparable monoterpene ether 1,8-cineole revealed no toxicity at tested concentrations [1]. This comparison isolates the structural requirement for the epoxide and enone for lethal activity.

Larvicidal vs 1,8-cineole
Head-to-head
LC50 9.95 mg/L; 1,8-cineole: no toxicity
Supports epoxide/enone-dependent larvicide screening context
Culex pipiens 24-h bioassay
Larvicide Mosquito control Culex pipiens

Larvicidal Efficacy vs. Crude Spearmint Oil (Anopheles stephensi)

A comparative evaluation of isolated piperitenone oxide against the crude essential oil of Mentha spicata variety viridis found the purified compound to be significantly more potent. The LD50 against fourth instar A. stephensi larvae was 61.64 µg/mL for piperitenone oxide, compared to 82.95 µg/mL for the whole oil [1]. This demonstrates that isolation and purification eliminates inactive oil constituents, concentrating the toxic principle.

Potency vs crude oil
Head-to-head
LD50 61.64 µg/mL (purified) vs 82.95 µg/mL (crude oil)
Reported higher larvicidal activity with purified compound
Anopheles stephensi fourth instar larvae
Malaria vector control Anopheles stephensi Insecticidal

Antibiotic Synergy Against Resistant S. aureus

In a checkerboard assay against clinical multi-resistant isolates, piperitenone epoxide (PEO) demonstrated a clear, quantifiable synergy with standard antibiotics. Synergism, defined as an FIC Index ≤0.5, was observed in the majority of S. aureus combinations, including 67.86% of strains for ceftriaxone/PEO, levofloxacin/PEO, and linezolid/PEO, 60.71% for vancomycin/PEO, and 57.14% for ampicillin/PEO [1]. The compound alone exhibited strain-dependent direct antimicrobial activity with average MICs of 172.8 µg/mL (S. aureus) and 512.2 µg/mL (E. coli) [1], revealing a Gram-positive preferential sensitivity.

Antibiotic synergy
Head-to-head
FICI ≤0.5 in 57–68% of clinical S. aureus strains
Reported adjuvant effect context in resistant isolates
Checkerboard assay; Gram-positive preferential sensitivity
Antimicrobial resistance Antibiotic adjuvant Staphylococcus aureus

Differentiation Activity vs. Carvone and Menthol

In a bioassay-guided fractionation against RCM-1 human colon cancer cells, piperitenone oxide was identified as the active differentiation-inducing principle. A critical control found that the structurally related mint monoterpenes carvone and menthol, at equivalent concentrations, did not possess the differentiation-inducing effect [1]. The effective dose of piperitenone oxide was reported as the lowest among all differentiation-inducers tested in that bioassay system [1], establishing a functional selectivity not shared by common mint compounds.

Differentiation vs carvone/menthol
Head-to-head
Active duct formation; carvone and menthol inactive
Supports cell differentiation assay context
RCM-1 human colon cancer cells
Differentiation therapy Colon cancer RCM-1 cells

Enantiomeric Purity and Bioactivity

Chiral HPLC resolution of synthetic (±)-piperitenone oxide yielded both enantiomers with >98% enantiomeric excess. Subsequent evaluation revealed that (+)-piperitenone oxide has significantly stronger differentiation-inducing activity than (–)-piperitenone oxide against RCM-1 cells [1]. Naturally isolated piperitenone oxide from M. spicata contains only 66% enantiomeric excess of the (+)-form [1], meaning that synthetic racemic material or material from non-certified natural sources will contain varying amounts of the less active enantiomer, unpredictably reducing batch potency.

Enantiomeric purity
Head-to-head
(+)-form stronger activity; natural material 66% ee
Enantiomeric purity specification context
Chiral HPLC resolution; ee scales differentiation response
Chiral purity Enantiomer Structure-activity relationship

Piperitenone Oxide Application Scenarios


Mosquito Larvicide Development (Culex & Anopheles)

For teams developing new mosquito larvicides, sourcing isolated piperitenone oxide rather than a crude Mentha essential oil or a generic monoterpene ensures a product with a verified LC50 of 9.95 mg/L against Culex pipiens and an LD50 of 61.64 µg/mL against Anopheles stephensi [1][2]. The direct comparison to 1,8-cineole and crude oil in Section 3 proves this specific compound is the active principle, enabling precise dosing, structure-activity studies, and reproducible field-trial formulations.

Antibiotic Adjuvant Research for Drug-Resistant S. aureus

In projects seeking to reverse antibiotic resistance, piperitenone oxide provides a structurally distinct adjuvant with a documented synergy profile. The compound reduces the MIC of ceftriaxone, levofloxacin, and linezolid in over two-thirds of clinical S. aureus strains [3]. This specific evidence supports its selection over carvone or menthol, which lack epoxide-dependent interactions with bacterial targets and have no reported synergy with these clinically critical antibiotics.

Cancer Differentiation Therapy Discovery

For cancer research programs screening natural products for differentiation-inducing activity, piperitenone oxide is the only mint monoterpene with validated activity in RCM-1 colon cancer cells, while the common analogs carvone and menthol are completely inactive [4]. The observation that the (+)-enantiomer is essential for activity demands sourcing of chirally defined material (>98% ee) to ensure robust SAR interpretation and avoid false negatives from inactive racemic mixtures [5].

Application
Selection Property
Validation Focus
Mosquito larvicide screening studies
Epoxide-dependent larvicidal active principle
Lethality endpoint reproducibility across species
Antibiotic adjuvant research
Synergy with standard antibiotics
FICI-based synergy validation
Cancer cell differentiation studies
Enantiomer-dependent differentiation activity
Differentiation endpoint and ee specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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